molecular formula C13H17NO B13948597 (cis)-N-Ethyl-alpha,beta-dimethylcinnamamide CAS No. 56604-95-6

(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide

Cat. No.: B13948597
CAS No.: 56604-95-6
M. Wt: 203.28 g/mol
InChI Key: UYLXIECXAARLRA-KHPPLWFESA-N
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Description

(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide is an organic compound characterized by its unique structural configuration. This compound belongs to the cinnamamide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The “cis” configuration indicates that the substituents on the double bond are on the same side, which can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis)-N-Ethyl-alpha,beta-dimethylcinnamamide typically involves the reaction of cinnamic acid derivatives with ethylamine under specific conditions. One common method includes the following steps:

    Starting Materials: Cinnamic acid derivative and ethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding cinnamoyl chloride.

    Amidation: The cinnamoyl chloride is then reacted with ethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cis)-N-Ethyl-alpha,beta-dimethylcinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (trans)-N-Ethyl-alpha,beta-dimethylcinnamamide: The trans isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of substituents.

    N-Methyl-alpha,beta-dimethylcinnamamide: A similar compound with a methyl group instead of an ethyl group, which can influence its reactivity and applications.

Uniqueness

(cis)-N-Ethyl-alpha,beta-dimethylcinnamamide is unique due to its specific “cis” configuration, which can affect its reactivity, biological activity, and overall properties. This uniqueness makes it valuable for certain applications where the “cis” configuration is essential for the desired effect.

Properties

CAS No.

56604-95-6

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(Z)-N-ethyl-2-methyl-3-phenylbut-2-enamide

InChI

InChI=1S/C13H17NO/c1-4-14-13(15)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,14,15)/b11-10-

InChI Key

UYLXIECXAARLRA-KHPPLWFESA-N

Isomeric SMILES

CCNC(=O)/C(=C(/C)\C1=CC=CC=C1)/C

Canonical SMILES

CCNC(=O)C(=C(C)C1=CC=CC=C1)C

Origin of Product

United States

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